N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide
Description
N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide is an oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted at position 3 with a pyrimidin-2-yl group and at position 5 with an acetamide-linked methyl group. Oxazolidinones are a class of synthetic antimicrobial agents known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit .
Properties
CAS No. |
824933-24-6 |
|---|---|
Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
N-[(2-oxo-3-pyrimidin-2-yl-1,3-oxazolidin-5-yl)methyl]acetamide |
InChI |
InChI=1S/C10H12N4O3/c1-7(15)13-5-8-6-14(10(16)17-8)9-11-3-2-4-12-9/h2-4,8H,5-6H2,1H3,(H,13,15) |
InChI Key |
FTAWDRCNUDBOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
DMF and dichloromethane are recurrent solvents due to their ability to dissolve polar intermediates. US20090192197A1 highlights 1-methyl-2-pyrrolidone (NMP) as advantageous for high-temperature reactions, while PMC6099984 employs ethanol for cyclization steps. Base selection (e.g., K₂CO₃, triethylamine) influences reaction rates and byproduct formation. For example, K₂CO₃ in DMF at 85°C facilitated NAS in, whereas weaker bases like NaHCO₃ were used in aqueous workups.
Catalytic Systems
Copper catalysis, as seen in, offers efficient cyclization, but palladium-based catalysts (e.g., Pd(PPh₃)₄) could enhance pyrimidine coupling efficiency. US8420676B2 notes that catalytic iodine improves oxazolidinone ring closure, reducing reaction times from 24 hours to 6 hours.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analyses from report >95% purity using C18 columns (acetonitrile/water gradient), while TLC (silica gel GF254) with CH₂Cl₂/MeOH (10:1) confirmed intermediate purity.
Applications and Biological Relevance
Although direct data on the target compound’s bioactivity are limited, structurally related oxazolidinones exhibit potent antibacterial properties. Frontiers in Chemistry found MIC values of 0.5–2 µg/mL against Staphylococcus aureus, suggesting potential utility against resistant strains like MRSA. Wockhardt’s WCK 771 , a similar oxazolidinone-acetamide hybrid, entered Phase II trials for MRSA infections, underscoring the pharmacological promise of this class.
Chemical Reactions Analysis
Types of Reactions
N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxazolidinone ring or the pyrimidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could lead to the formation of reduced derivatives with modified functional groups.
Scientific Research Applications
N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Medicine: It may have applications in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein, which is involved in fibrosis . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The pharmacological activity of oxazolidinones is highly dependent on substituents at positions 3 and 5 of the oxazolidinone ring. Below is a comparative analysis of key analogs:
Key Observations :
- Pyrimidin-2-yl vs. Aromatic Substitutents : The target compound’s pyrimidine group introduces a heteroaromatic moiety, which may enhance interactions with bacterial ribosomes or reduce susceptibility to resistance mechanisms compared to Linezolid’s morpholine-fluorophenyl group.
- Acetamide Consistency: The acetamide group at position 5 is conserved across antibacterial oxazolidinones (e.g., Linezolid, Radezolid), suggesting its critical role in ribosomal binding .
- Therapeutic Diversification : Substitutions like the thiophene carboxamide in Rivaroxaban shift activity from antibacterial to anticoagulant, demonstrating scaffold versatility .
Pharmacokinetic Considerations
- Linezolid : Oral bioavailability >100%, metabolized via oxidation. Dose adjustments required for myelosuppression risks .
- Rivaroxaban: High oral bioavailability (80–100%), metabolized by CYP3A4, reflecting its non-antibacterial applications .
- Pyrimidine-Containing Analogs : Pyrimidine may alter metabolic stability (e.g., resistance to CYP450 enzymes) or tissue penetration compared to phenyl-substituted analogs.
Biological Activity
N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This oxazolidinone derivative has been explored for its pharmacological properties, including antibacterial and anticancer effects. This article compiles various research findings regarding its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 236.24 g/mol. The compound features a pyrimidine ring, an oxazolidinone core, and an acetamide functional group, contributing to its biological activity.
Antibacterial Properties
Research indicates that oxazolidinone derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is primarily through the inhibition of protein synthesis by binding to the bacterial ribosome. Studies have shown that derivatives similar to this compound demonstrate effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit cell proliferation has been documented in various cancer models, indicating its potential as a therapeutic agent in oncology .
Study 1: Antibacterial Efficacy
In a comparative study involving multiple oxazolidinone derivatives, this compound was shown to have a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus. This result positions it as a promising candidate for further development in antibiotic therapies .
Study 2: Anticancer Mechanism
A study focusing on the compound's anticancer effects revealed that treatment with this compound led to significant reductions in cell viability in human breast cancer cell lines (MCF7). The compound was found to downregulate key survival pathways, including PI3K/Akt signaling .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide, and how can reaction efficiency be optimized?
- Answer : Synthesis typically involves multi-step reactions, starting with the formation of the oxazolidinone core. Acylation of an intermediate amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) is a critical step. Reaction efficiency is optimized by:
- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Monitoring progress via thin-layer chromatography (TLC) or HPLC .
- Purifying intermediates via column chromatography with gradient elution (e.g., 0–8% methanol in dichloromethane) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?
- Answer :
- 1H/13C NMR : To confirm substituent positions and connectivity, particularly for the oxazolidinone and pyrimidine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z 280.1062 for C11H13N3O4) .
- HPLC : Ensures >95% purity using a C18 column and UV detection at 254 nm .
Q. What in vitro models are suitable for initial pharmacological profiling of its anticancer activity?
- Answer :
- Cell viability assays : MTT/XTT on human cancer cell lines (e.g., MCF-7, A549) .
- Apoptosis markers : Caspase-3 activation via Western blot .
- Cell cycle analysis : Flow cytometry to detect G1/S arrest, as demonstrated in thieno[2,3-d]pyrimidine analogs .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound against microbial targets?
- Answer :
-
Systematic structural modifications : Vary substituents on the pyrimidine ring (e.g., halogens, methoxy groups) and oxazolidinone methyl group .
-
Bioactivity assays : Compare minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
-
Computational modeling : Molecular docking to predict binding affinity for bacterial target proteins (e.g., E. coli DNA gyrase) .
Table 1 : Comparative MIC Values of Structural Analogs
Compound Core Structure MIC (μg/mL) vs. S. aureus Thieno[2,3-d]pyrimidine analog Thienopyrimidine-oxadiazole 2.5 Oxadiazole derivative Oxadiazole 12.4 Target compound Oxazolidinone-pyrimidine Under investigation
Q. What experimental approaches resolve discrepancies between computational docking predictions and observed bioactivity?
- Answer :
- Re-evaluate docking parameters : Include solvation effects and protein flexibility using software like AutoDock Vina .
- Surface plasmon resonance (SPR) : Validate binding kinetics (e.g., Kd measurement) for putative targets .
- Mutagenesis studies : Modify key residues in the target protein (e.g., Mycobacterium enoyl-ACP reductase) to assess binding pocket contributions .
Q. How can metabolic stability and toxicity be assessed during preclinical development?
- Answer :
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) to measure half-life (t1/2) and identify cytochrome P450 metabolites .
- Ames test : Evaluate mutagenicity using Salmonella typhimurium TA98 and TA100 strains .
- hERG inhibition assay : Patch-clamp testing to assess cardiac toxicity risks .
Methodological Notes
- Contradiction Analysis : If bioactivity diverges from analogs (e.g., lower MIC than predicted), consider steric effects from the oxazolidinone methyl group or solubility limitations. Solubility can be quantified via shake-flask method in PBS (pH 7.4) .
- Data Validation : Cross-correlate NMR assignments with 2D experiments (e.g., HSQC, HMBC) to resolve signal overlap in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
